Molecular Weight and Hydrogen-Bonding Capacity Relative to Simpler Cyclobutyl Acetic Acid Derivatives
The target compound (MW = 277.31 g/mol) possesses three hydrogen-bond acceptors (amide carbonyl, phenoxy ether, carboxylic acid) and one hydrogen-bond donor (amide NH), yielding a topological polar surface area (tPSA) of approximately 75.6 Ų . In contrast, the simpler analog 2-cyclobutylacetic acid (MW = 114.15 g/mol) has only two hydrogen-bond acceptors and one donor, with a tPSA of 37.3 Ų [1]. This difference in hydrogen-bonding capacity and polarity directly influences intestinal permeability and solubility profiles, making the target compound a more balanced lead-like scaffold for oral bioavailability optimization.
2-Cyclobutylacetic acid: MW 114.15, tPSA 37.3 Ų
Difference: +163.16 g/mol, +38.3 Ų
| Evidence Dimension | Molecular weight and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | MW = 277.31 g/mol; tPSA ≈ 75.6 Ų; HBA = 3; HBD = 1 |
| Comparator Or Baseline | 2-cyclobutylacetic acid (CAS 6540-33-6): MW = 114.15 g/mol; tPSA = 37.3 Ų; HBA = 2; HBD = 1 |
| Quantified Difference | MW difference = +163.16 g/mol; tPSA difference = +38.3 Ų |
| Conditions | Calculated using standard cheminformatics software (e.g., RDKit or BioByte clogP/tPSA models) |
Why This Matters
A higher tPSA within the 60–90 Ų range is associated with improved aqueous solubility and favorable oral absorption, positioning the target compound as a more developable lead candidate compared to the lower-tPSA cyclobutylacetic acid.
- [1] PubChem. 2-Cyclobutylacetic acid (CAS 6540-33-6). View Source
